5,7-Di(methanesulfinyl)-9-oxo-9H-xanthene-2-carboxylic acid
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Overview
Description
5,7-Di(methanesulfinyl)-9-oxo-9H-xanthene-2-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic aromatic system, substituted with methanesulfinyl groups at positions 5 and 7, and a carboxylic acid group at position 2. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Di(methanesulfinyl)-9-oxo-9H-xanthene-2-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the xanthene core, which undergoes sulfoxidation to introduce methanesulfinyl groups at the desired positions. This is followed by the introduction of the carboxylic acid group through carboxylation reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5,7-Di(methanesulfinyl)-9-oxo-9H-xanthene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methanesulfinyl groups can be further oxidized to sulfone groups.
Reduction: The carbonyl group at position 9 can be reduced to a hydroxyl group.
Substitution: The aromatic hydrogen atoms can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens, nitro groups, or alkyl groups can be introduced using reagents like halogenating agents, nitrating mixtures, or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfinyl groups yields sulfone derivatives, while reduction of the carbonyl group produces hydroxyl derivatives.
Scientific Research Applications
5,7-Di(methanesulfinyl)-9-oxo-9H-xanthene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other materials with specific optical properties.
Mechanism of Action
The mechanism by which 5,7-Di(methanesulfinyl)-9-oxo-9H-xanthene-2-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methanesulfinyl and carboxylic acid groups play crucial roles in binding to these targets, modulating their activity. The xanthene core provides a rigid framework that positions these functional groups optimally for interaction.
Comparison with Similar Compounds
Similar Compounds
Xanthene-9-carboxylic acid: Lacks the methanesulfinyl groups, resulting in different chemical reactivity and biological activity.
5,7-Dihydroxy-9-oxo-9H-xanthene-2-carboxylic acid: Contains hydroxyl groups instead of methanesulfinyl groups, leading to variations in its chemical properties and applications.
Uniqueness
5,7-Di(methanesulfinyl)-9-oxo-9H-xanthene-2-carboxylic acid is unique due to the presence of methanesulfinyl groups, which impart distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
50541-49-6 |
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Molecular Formula |
C16H12O6S2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5,7-bis(methylsulfinyl)-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C16H12O6S2/c1-23(20)9-6-11-14(17)10-5-8(16(18)19)3-4-12(10)22-15(11)13(7-9)24(2)21/h3-7H,1-2H3,(H,18,19) |
InChI Key |
ZEXSYVCOQCTAMU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC2=C(C(=C1)S(=O)C)OC3=C(C2=O)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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